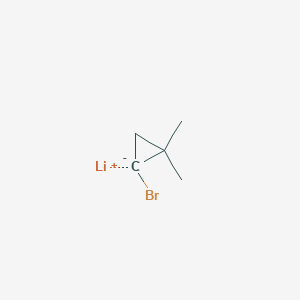
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of o-phenylenediamine with specific reagents under controlled conditions. One common method includes refluxing o-phenylenediamine with copper chloride dihydrate in anhydrous methanol for 24 hours, followed by freezing to obtain the desired product . Another method involves the addition of sodium methoxide to the reaction mixture, which is then left in the refrigerator for an extended period to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization using solvents like dimethylformamide (DMF) and anhydrous ether .
Chemical Reactions Analysis
Types of Reactions
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents such as sodium borohydride, and various solvents like methanol and acetonitrile . Reaction conditions typically involve controlled temperatures, specific pH levels, and extended reaction times to ensure complete conversion of reactants to products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phenazine derivatives with different functional groups, while reduction can produce reduced phenazine compounds .
Scientific Research Applications
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . Additionally, the compound’s derivatives can interfere with cellular processes, such as cell division and apoptosis, contributing to their potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminophenazine: A closely related compound with similar chemical properties and applications.
2,7-Diaminophenazine: Another phenazine derivative with distinct chemical and biological activities.
Phenazine-2,3-diamine hydrochloride: A derivative with potential catalytic activity in various chemical reactions.
Uniqueness
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- stands out due to its unique structure, which imparts specific chemical properties and reactivity. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
55716-20-6 |
|---|---|
Molecular Formula |
C17H18N4 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
3-(3-methylbutan-2-ylideneamino)phenazin-2-amine |
InChI |
InChI=1S/C17H18N4/c1-10(2)11(3)19-15-9-17-16(8-12(15)18)20-13-6-4-5-7-14(13)21-17/h4-10H,18H2,1-3H3 |
InChI Key |
OURHFBITTYNSQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
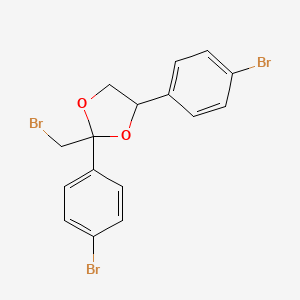
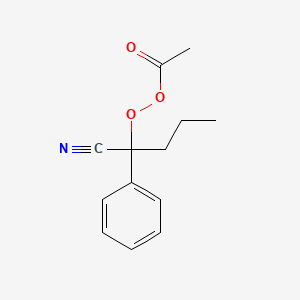
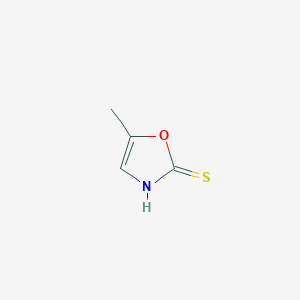
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
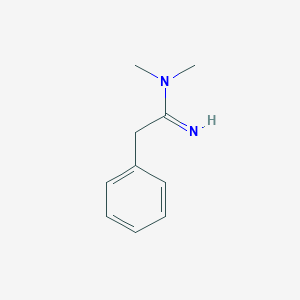
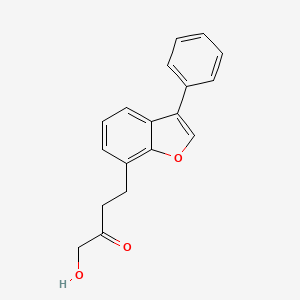
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
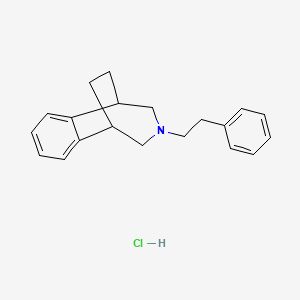
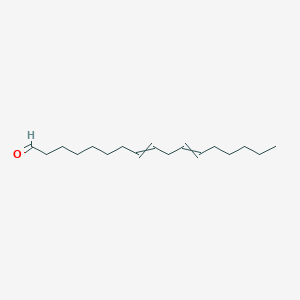
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
